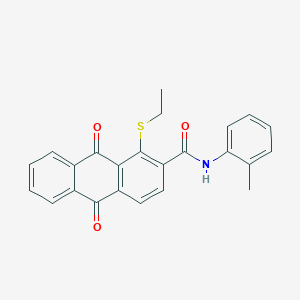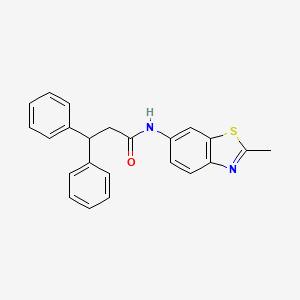
1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an anthracene core, a carboxamide group, and an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-2-carboxylic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-methylaniline to form the carboxamide. Finally, the ethylsulfanyl group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives of the anthracene core.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The anthracene core can participate in π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Methylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-(Ethylsulfanyl)-N-(2-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
Uniqueness: 1-(Ethylsulfanyl)-N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophilicity and lipophilicity, while the anthracene core offers rigidity and potential for π-π stacking interactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H19NO3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-ethylsulfanyl-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C24H19NO3S/c1-3-29-23-18(24(28)25-19-11-7-4-8-14(19)2)13-12-17-20(23)22(27)16-10-6-5-9-15(16)21(17)26/h4-13H,3H2,1-2H3,(H,25,28) |
InChI Key |
BLEBAPACEZRMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-adamantyl-2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B11504030.png)
![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11504040.png)
![N-(4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3-phenyl-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11504050.png)
![9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11504056.png)
![2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11504058.png)
![3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11504075.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11504076.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11504077.png)


![N-[3-(2-fluorophenyl)-2-phenylpropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B11504088.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B11504090.png)
